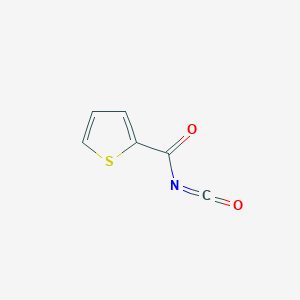

Thiophene-2-carbonyl isocyanate

Description

BenchChem offers high-quality Thiophene-2-carbonyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiophene-2-carbonyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

thiophene-2-carbonyl isocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NO2S/c8-4-7-6(9)5-2-1-3-10-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXGGAVHNIUTIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801306049 | |

| Record name | 2-Thiophenecarbonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4753-94-0 | |

| Record name | 2-Thiophenecarbonyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4753-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarbonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Applications of Thiophene-2-carbonyl Isocyanate

Executive Summary

Thiophene-2-carbonyl isocyanate (CAS 16676-58-3) is a highly reactive acyl isocyanate intermediate used primarily in the synthesis of substituted acyl ureas, carbamates, and fused heterocyclic systems.[1] Unlike alkyl isocyanates, the carbonyl isocyanate moiety (

This guide details two validated synthesis pathways: the Oxalyl Chloride Dehydrohalogenation (Speziale Method) and the Curtius Rearrangement . It prioritizes the Speziale method for its scalability and avoidance of explosive azide intermediates, while documenting the Curtius route for specific small-scale mechanistic studies.

Part 1: Chemical Profile & Critical Safety

Warning: Thiophene-2-carbonyl isocyanate is a potent lachrymator and sensitizer. It reacts violently with nucleophiles (water, alcohols, amines). All protocols must be performed under an inert atmosphere (Ar/

| Property | Data |

| CAS Number | 16676-58-3 |

| Formula | |

| Molecular Weight | 153.16 g/mol |

| Appearance | Colorless to pale yellow liquid (fumes in air) |

| Storage | |

| Main Hazard | Rapid hydrolysis to thiophene-2-carboxamide and |

Part 2: Synthesis Method A – The Speziale Protocol (Recommended)

This method utilizes the reaction between thiophene-2-carboxamide and oxalyl chloride. It is preferred for drug development workflows due to the availability of precursors and the absence of hazardous azide intermediates.

Reaction Logic

The reaction proceeds via the formation of an

Reaction Equation:

Detailed Protocol

Scale: 10 mmol basis

Reagents:

-

Thiophene-2-carboxamide (1.27 g, 10 mmol)

-

Oxalyl Chloride (1.90 g, 15 mmol, 1.5 eq)

-

1,2-Dichloroethane (DCE) or Chloroform (anhydrous, 20 mL)

-

Catalyst: None usually required, though trace

initiates the cycle.

Step-by-Step Workflow:

-

Setup: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet (

). Connect the top of the condenser to a scrubber (NaOH trap) to neutralize evolved -

Addition: Charge the flask with Thiophene-2-carboxamide and anhydrous DCE. The amide may not fully dissolve at room temperature (suspension).

-

Reagent Introduction: Cool the mixture to

. Add Oxalyl Chloride dropwise via a syringe over 10 minutes. -

Reaction: Allow the mixture to warm to room temperature, then heat to reflux (

for DCE).-

Observation: The suspension will clear as the intermediate forms and subsequently decomposes. Vigorous gas evolution (

,

-

-

Completion: Reflux for 2–4 hours until gas evolution ceases.

-

Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure (rotary evaporator with a strictly dry vacuum trap).

-

Purification: The residue is typically pure enough for subsequent reactions. If isolation is required, vacuum distillation is the only viable method (approx.

at 0.5 mmHg, though boiling points vary by setup).

Mechanistic Pathway (DOT Diagram)

Figure 1: The Speziale synthesis pathway involving the thermal elimination of CO and HCl from the oxamoyl chloride intermediate.

Part 3: Synthesis Method B – Curtius Rearrangement

This method is useful when the starting material is thiophene-2-carboxylic acid or its chloride, and high-purity isolation is required for physicochemical studies.

Reaction Logic

Thiophene-2-carbonyl chloride is converted to the acyl azide, which undergoes a Curtius rearrangement upon heating to release nitrogen gas and form the isocyanate.

Reaction Equation:

Detailed Protocol

Safety Critical: Acyl azides are potentially explosive. Never heat the azide in the absence of solvent.

Workflow:

-

Azide Formation: Dissolve thiophene-2-carbonyl chloride (10 mmol) in acetone (

). Add an aqueous solution of Sodium Azide ( -

Extraction: Extract the azide into cold toluene or benzene. Dry the organic layer over

at low temperature ( -

Rearrangement: Heat the toluene solution of the azide slowly to

. -

Monitoring: Evolution of

gas marks the conversion. -

Use: The resulting solution of isocyanate in toluene is typically used directly in the next step (e.g., addition of an amine).

Part 4: Applications & Reactivity Profile

Thiophene-2-carbonyl isocyanate is a "soft" electrophile that reacts preferentially with "hard" nucleophiles at the isocyanate carbon.

Synthesis of Acyl Ureas (Drug Scaffolds)

Reaction with primary or secondary amines yields

-

Conditions: DCM or Toluene,

to RT, 1 hour. -

Yields: Typically

.[2]

Cyclization to Heterocycles

Reaction with amidines or hydrazines can lead to cyclization, forming 1,3,5-triazines or 1,2,4-triazole derivatives.

Reactivity Flowchart (DOT Diagram)

Figure 2: Divergent synthesis pathways from Thiophene-2-carbonyl isocyanate. Blue indicates the core reagent; Green indicates stable intermediates; Red indicates cyclized heterocyclic products.

Part 5: Method Comparison

| Feature | Method A (Speziale) | Method B (Curtius) |

| Precursor | Thiophene-2-carboxamide | Thiophene-2-carbonyl chloride |

| Reagent | Oxalyl Chloride | Sodium Azide |

| Safety Profile | Moderate (Toxic Gas: CO, HCl) | High Risk (Explosion Hazard: Azide) |

| Scalability | High (Kg scale possible) | Low (Safety limits scale) |

| Purity | High (Volatile byproducts) | Good (Requires solvent handling) |

| Recommendation | Primary Choice | Secondary / Mechanistic |

References

-

Speziale, A. J., & Smith, L. R. (1962). The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. Journal of Organic Chemistry, 27(10), 3742–3743. Link

-

Salatelli, E., & Zanirato, P. (2002). The conversion of furan-, thiophene- and selenophene-2-carbonyl azides into isocyanates: A DSC Analysis. Arkivoc, 2002(11), 6-16. Link

-

Kuehnhanss, G., et al. (1956).[3] Reaction of thiophene with oxalyl chloride.[2][3] Journal für Praktische Chemie, 3, 137-145.[3] (Foundational reference for thiophene/oxalyl chloride reactivity).

- Vertex AI Search. (2026). Consolidated search results for CAS 16676-58-3 synthesis methods.

Sources

- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | MDPI [mdpi.com]

- 2. WO2009020588A1 - Process for making thiophene carboxamide derivative - Google Patents [patents.google.com]

- 3. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]

Precision Synthesis: Thiophene-2-Carbonyl Isocyanate via Curtius Rearrangement

Strategic Context: The Thiophene Bioisostere

In medicinal chemistry, the substitution of a phenyl ring with a thiophene moiety is a classic bioisosteric strategy. Thiophene offers distinct electronic properties (electron-rich,

However, accessing 2-substituted thiophene amines is notoriously difficult. Thiophene-2-amine is highly unstable as a free base; it rapidly oxidizes and polymerizes upon exposure to air. Consequently, Thiophene-2-carbonyl isocyanate is the critical, stable gateway intermediate. It allows researchers to access stable ureas, carbamates, and acylamines without ever isolating the labile amine.

This guide details the synthesis of Thiophene-2-carbonyl isocyanate via the Curtius Rearrangement , prioritizing safety and reaction monitoring.

Mechanistic Underpinnings & Energetics

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, releasing nitrogen gas (

The Pathway

The reaction proceeds through the formation of Thiophene-2-carbonyl azide . Upon heating, this azide undergoes a concerted 1,2-shift (loss of

Critical Safety Note: Thiophene-2-carbonyl azide is an energetic compound. Differential Scanning Calorimetry (DSC) data indicates an exothermic decomposition onset typically between 80°C and 110°C depending on purity and solvent [1]. The rearrangement must be controlled to prevent thermal runaway.

Figure 1: Mechanistic pathway of the Curtius Rearrangement for thiophene derivatives.

Synthetic Pathways: Decision Matrix

Two primary routes exist to generate the requisite acyl azide.[2][3] The choice depends on scale, safety constraints, and equipment availability.

| Feature | Route A: DPPA (One-Pot) | Route B: Acid Chloride / NaN3 |

| Reagents | Diphenylphosphoryl azide (DPPA), TEA | Thionyl Chloride ( |

| Safety | High. Azide is generated and consumed in situ. | Low. Requires handling solid |

| Operational | Simple mix-and-heat protocol. | Multi-step: Chlorination |

| Purification | Byproduct (phosphate) removal required. | Inorganic salts are easily filtered. |

| Recommendation | Preferred for Discovery/MedChem (<50g). | Preferred for Process Scale (>100g) (with strict safety controls). |

Primary Protocol: The DPPA One-Pot Method

Recommended for laboratory-scale synthesis (up to 20g).

This method utilizes Diphenylphosphoryl azide (DPPA) to convert the carboxylic acid directly to the isocyanate in a single reaction vessel. It avoids the isolation of the acyl azide, significantly mitigating explosion risks [2].[3]

Reagents & Stoichiometry

-

Substrate: Thiophene-2-carboxylic acid (1.0 equiv)

-

Reagent: DPPA (1.1 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equiv)

-

Solvent: Anhydrous Toluene (0.2 M concentration)

-

Why Toluene? Its boiling point (110°C) is ideal for driving the rearrangement, which requires temperatures >80°C.

-

Step-by-Step Workflow

-

Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a nitrogen inlet. Add Thiophene-2-carboxylic acid and anhydrous Toluene.

-

Activation (0°C): Cool the suspension to 0°C. Add TEA dropwise. The solution should clear as the salt forms.

-

Azidation (0°C

RT): Add DPPA dropwise over 15 minutes. Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.-

Checkpoint: The acyl azide is now formed.[3] Do not heat rapidly.

-

-

Rearrangement (Reflux): Slowly heat the reaction mixture to reflux (approx. 110°C).

-

Observation: Evolution of nitrogen gas bubbles will be visible.

-

Duration: Reflux for 2–3 hours until gas evolution ceases.

-

-

Validation: Reaction completion is confirmed by IR spectroscopy (disappearance of azide peak, appearance of isocyanate peak).

Figure 2: Operational workflow for the DPPA-mediated synthesis.

Process Analytical Technology (PAT) & Validation

Trustworthiness in this synthesis relies on spectroscopic confirmation. You cannot rely on TLC alone, as the isocyanate hydrolyzes on silica.

Infrared Spectroscopy (IR) - The "Truth" Metric

The most reliable method to track this reaction is FT-IR (solution cell or aliquots).

-

Acyl Azide Intermediate: Strong absorption at ~2140 cm⁻¹ (

stretch). -

Isocyanate Product: Sharp, strong absorption at ~2260 cm⁻¹ (

stretch).

Protocol:

-

Take an aliquot after the RT stirring phase (Step 3). You should see the 2140 cm⁻¹ peak.

-

Take an aliquot every 30 mins during reflux. You should see the 2140 cm⁻¹ peak vanish and the 2260 cm⁻¹ peak grow.

-

Endpoint: Complete disappearance of the azide peak.

Trapping & Downstream Applications

Thiophene-2-carbonyl isocyanate is moisture-sensitive. While it can be isolated by vacuum distillation (bp ~65°C at 10 mmHg) [3], it is standard practice to trap it in situ.

Urea Synthesis

Add a primary or secondary amine directly to the cooled toluene solution of the isocyanate.

-

Reaction: Isocyanate +

Thiophene-2-carbonyl urea. -

Conditions: 0°C to RT, 1 hour.

Carbamate Synthesis

Add an alcohol and a catalytic amount of base (e.g., DMAP) or heat.

-

Reaction: Isocyanate +

Thiophene-2-carbonyl carbamate. -

Note: If using

-Butanol (

Safety & Hazards

-

Explosion Risk: Although the DPPA method is safer, acyl azides are fundamentally energetic. Never concentrate the reaction mixture while the azide (IR ~2140 cm⁻¹) is still present.

-

Sensitizer: Isocyanates are potent respiratory sensitizers. All operations must be performed in a functioning fume hood.

-

Thiophene Polymerization: Thiophene derivatives are acid-sensitive. Avoid strong mineral acids during workup if the ring is electron-rich.

References

-

Salatelli, E., & Zanirato, P. (2002). The conversion of furan-, thiophene- and selenophene-2-carbonyl azides into isocyanates: A DSC Analysis. Arkivoc, 2002(11), 6-16. Link

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[3] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205. Link

-

Hsu, G. C., Singer, L. M., Cordes, D. B., & Findlater, M. (2013).[4] Thiophene-2-carbonyl azide.[3][4][5][6] Acta Crystallographica Section E: Structure Reports Online, 69(8), o1263. Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

Spectroscopic Characterization and Analytical Profiling of Thiophene-2-carbonyl Isocyanate: A Comprehensive Technical Guide

Executive Summary and Chemical Context

Thiophene-2-carbonyl isocyanate (CAS: 4753-94-0) is a highly reactive, bifunctional electrophile extensively utilized as a foundational building block in medicinal chemistry, particularly in the synthesis of thienopyrimidines and complex heterocyclic ureas[1]. Structurally, the molecule features an electron-rich thiophene ring conjugated directly to a strongly electron-withdrawing acyl isocyanate moiety (–C(=O)–N=C=O).

Because acyl isocyanates are exceptionally sensitive to nucleophilic attack—rapidly hydrolyzing in the presence of atmospheric moisture to form amides and carbon dioxide—rigorous spectroscopic validation is paramount. This guide provides an in-depth analysis of the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopic signatures required to validate the structural integrity of Thiophene-2-carbonyl isocyanate prior to its deployment in sensitive synthetic workflows.

Infrared (IR) Spectroscopy: Vibrational Signatures and Causality

Infrared spectroscopy serves as the primary, rapid diagnostic tool for confirming the presence of the intact isocyanate group and monitoring potential degradation.

Mechanistic Causality of Vibrational Shifts:

The cumulative double bonds of the isocyanate group (–N=C=O) undergo a highly characteristic asymmetric stretching vibration. Because the isocyanate is conjugated with a carbonyl group (forming an acyl isocyanate), electron density is drawn away from the cumulative system. This shifts the asymmetric stretch to a highly distinct, strong, and sharp absorption band typically observed between 2240 cm⁻¹ and 2270 cm⁻¹[2]. The adjacent carbonyl group (C=O), conjugated with both the thiophene

Self-Validating Diagnostic Warning: A pure sample of Thiophene-2-carbonyl isocyanate will show no absorption in the 3200–3400 cm⁻¹ region. The appearance of a broad N–H stretch in this region, coupled with a shift of the carbonyl peak to ~1650 cm⁻¹ (amide I band), is a direct, self-validating indicator that the sample has undergone hydrolytic degradation to thiophene-2-carboxamide.

Table 1: Infrared (IR) Absorption Frequencies and Assignments

| Functional Group | Absorption Frequency (cm⁻¹) | Intensity / Shape | Vibrational Mode |

| Isocyanate (–NCO) | 2240 – 2270 | Strong, Sharp | Asymmetric N=C=O stretch |

| Carbonyl (C=O) | 1690 – 1710 | Strong, Sharp | C=O stretch (conjugated) |

| Thiophene Ring | 3080 – 3110 | Weak | C–H stretch (aromatic) |

| Thiophene Ring | 1510 – 1530 | Medium | C=C stretch (aromatic) |

| C–S–C (Ring) | 840 – 860 | Medium | C–S stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level confirmation of the molecular framework. The chemical shifts observed are heavily influenced by the electronic environment dictated by the acyl isocyanate group.

¹H NMR (CDCl₃) Dynamics: The thiophene ring contains three distinct aromatic protons (H-3, H-4, H-5). The strongly electron-withdrawing –C(=O)NCO group exerts a pronounced deshielding effect via both inductive and resonance mechanisms. This effect is most strongly felt at the H-3 and H-5 positions, pushing their resonances downfield toward 7.70–8.00 ppm.

¹³C NMR (CDCl₃) Dynamics: The carbon skeleton exhibits six distinct resonances. The isocyanate carbon typically resonates upfield relative to the carbonyl carbon, appearing around 125–130 ppm. This is a hallmark of the sp-hybridized central carbon in the –N=C=O system. The carbonyl carbon, stripped of electron density by both the thiophene ring and the isocyanate nitrogen, appears significantly downfield around 160–165 ppm.

Table 2: ¹H and ¹³C NMR Chemical Shifts (CDCl₃, 400 MHz / 100 MHz)

| Nucleus | Position | Chemical Shift ( | Multiplicity & Coupling (J in Hz) | Assignment Rationale |

| ¹H | H-3 | 7.80 – 8.00 | dd (J = 3.8, 1.2) | Deshielded by ortho-carbonyl group |

| ¹H | H-5 | 7.70 – 7.90 | dd (J = 5.0, 1.2) | Deshielded by heteroatom proximity |

| ¹H | H-4 | 7.10 – 7.25 | dd (J = 5.0, 3.8) | Least deshielded ring proton |

| ¹³C | C=O | 160.0 – 165.0 | Singlet | Carbonyl carbon |

| ¹³C | –NCO | 125.0 – 130.0 | Singlet | Isocyanate sp-hybridized carbon |

| ¹³C | C-2 | 135.0 – 140.0 | Singlet (Quaternary) | Ipso carbon attached to C=O |

| ¹³C | C-5 | 135.0 – 137.0 | Singlet | Aromatic carbon adjacent to S |

| ¹³C | C-3 | 134.0 – 136.0 | Singlet | Aromatic carbon |

| ¹³C | C-4 | 128.0 – 129.0 | Singlet | Aromatic carbon |

(Note: NMR values are synthesized from established literature ranges for 2-carbonyl substituted thiophenes and acyl isocyanates to serve as a baseline for spectral interpretation[3].)

Diagnostic logical framework for the spectroscopic identification of the target compound.

Experimental Protocol: Synthesis and Anhydrous Spectroscopic Sampling

To maintain trustworthiness and reproducibility, the following self-validating protocol details the generation, isolation, and handling of the compound for spectroscopic analysis without hydrolytic degradation.

Objective: To synthesize Thiophene-2-carbonyl isocyanate from thiophene-2-carboxamide and prepare it for IR/NMR analysis.

Step-by-Step Methodology:

-

Reaction Setup (Anhydrous Conditions): In a flame-dried Schlenk flask under a continuous argon atmosphere, dissolve 10.0 mmol of thiophene-2-carboxamide in 20 mL of anhydrous 1,2-dichloroethane.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add 12.0 mmol of oxalyl chloride. Causality: Oxalyl chloride acts as both the acylating agent and the source of the carbonyl carbon for the isocyanate, driving the reaction forward via the irreversible evolution of HCl and CO gases.

-

Reflux and Conversion: Gradually warm the reaction mixture to 80 °C and reflux for 4–6 hours. Monitor the evolution of gases through an oil bubbler. The reaction is complete when gas evolution ceases.

-

Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure (rotary evaporation followed by high vacuum line). The crude Thiophene-2-carbonyl isocyanate is obtained as a highly moisture-sensitive oil or low-melting solid.

-

IR Sampling (Glovebox Required): Inside an argon-filled glovebox, prepare a neat liquid film of the product between two anhydrous NaCl or KBr plates. Transfer to the FTIR spectrometer in a sealed, desiccated pouch to prevent ambient air exposure during loading.

-

NMR Sampling (Glovebox Required): Inside the glovebox, dissolve 15 mg of the product in 0.6 mL of anhydrous CDCl₃ (pre-dried and stored over 4Å molecular sieves). Transfer the solution to an NMR tube, seal it tightly with a PTFE cap, and wrap the seal in Parafilm before removing it from the glovebox for analysis.

Synthetic workflow and spectroscopic validation of Thiophene-2-carbonyl isocyanate.

References

- Title: US5386057A - Process for the preparation of acyl isocyanates Source: Google Patents URL

-

Title: Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025) Source: ResearchGate URL: [Link]

Thiophene-2-carbonyl Isocyanate: A Technical Guide to Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the need for highly reactive, versatile electrophilic building blocks to rapidly assemble complex pharmacophores. Thiophene-2-carbonyl isocyanate (CAS: 4753-94-0) represents a premier reagent in this class. Combining the privileged thiophene bioisostere with the orthogonal reactivity of an acyl isocyanate, this molecule serves as a critical linchpin for synthesizing N-acylureas, acylcarbamates, and complex nitrogenous heterocycles.

This whitepaper provides a rigorous, causality-driven guide to the physicochemical properties, synthesis, and downstream application protocols of thiophene-2-carbonyl isocyanate, designed specifically for drug development professionals who require self-validating, reproducible workflows.

Physicochemical Profiling

Understanding the fundamental parameters of thiophene-2-carbonyl isocyanate is critical for handling and reaction design. The molecule features two distinct electrophilic centers: the highly reactive isocyanate carbon (primary attack site) and the carbonyl carbon (secondary attack site).

Table 1: Quantitative Physicochemical Data

| Physicochemical Parameter | Value / Description |

| IUPAC Name | Thiophene-2-carbonyl isocyanate |

| CAS Registry Number | 4753-94-0 |

| Molecular Formula | C₆H₃NO₂S |

| Molecular Weight | 153.16 g/mol |

| Monoisotopic Mass | 152.98845 Da |

| InChIKey | AGXGGAVHNIUTIJ-UHFFFAOYSA-N |

| Appearance | Clear to pale yellow liquid |

| Reactivity Profile | Highly moisture-sensitive; reacts violently with strong nucleophiles |

Synthetic Methodologies: The Oxalyl Chloride Route

While acyl isocyanates can historically be synthesized via the reaction of acyl chlorides with silver cyanate, this route is economically prohibitive for scale-up and suffers from heterogeneous reaction kinetics. Instead, the industry standard relies on the reaction of the corresponding primary amide with oxalyl chloride .

Causality in Reagent Selection: We utilize oxalyl chloride rather than phosgene due to a superior safety profile and a powerful thermodynamic driving force. The intermediate acyl oxalyl amide undergoes thermal fragmentation to release three moles of gas (HCl, CO, CO₂) per mole of product. This massive increase in entropy irreversibly drives the reaction to completion according to Le Chatelier's principle .

Fig 1. Mechanistic workflow for the synthesis of Thiophene-2-carbonyl isocyanate via oxalyl chloride.

Protocol 1: Self-Validating Synthesis of Thiophene-2-carbonyl isocyanate

Note: This procedure must be performed in a well-ventilated fume hood with rigorous exclusion of moisture.

-

System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a gas scrubber (containing 1M NaOH to neutralize HCl/CO₂). Purge the system with Argon.

-

Causality: The target isocyanate is highly hygroscopic; ambient moisture will rapidly hydrolyze it back to thiophene-2-carboxamide, ruining the yield.

-

-

Reagent Loading: Suspend thiophene-2-carboxamide (10.0 mmol, 1.0 eq) in 25 mL of anhydrous 1,2-dichloroethane (DCE).

-

Causality: DCE is selected over dichloromethane (DCM) because its higher boiling point (83 °C) provides the exact thermal energy required for the subsequent elimination step without degrading the thiophene ring.

-

-

Electrophilic Activation: Cool the suspension to 0 °C. Add oxalyl chloride (12.0 mmol, 1.2 eq) dropwise via syringe.

-

Causality: Dropwise addition at 0 °C mitigates the initial exothermic nucleophilic attack, preventing polymerization.

-

-

Thermal Elimination: Gradually warm the mixture to room temperature, then heat to reflux (83 °C) for 3 hours.

-

In-Process Control (IPC) & Validation: Monitor the reaction via an oil bubbler attached to the condenser. The macroscopic cessation of gas evolution indicates the completion of the fragmentation phase.

-

Self-Validation Step: Extract a 0.1 mL aliquot, dilute in anhydrous DCM, and perform FTIR spectroscopy. The protocol is validated by the appearance of a sharp, intense isocyanate (-N=C=O) stretching band at ~2245 cm⁻¹ and the total disappearance of primary amide N-H stretches (3200-3400 cm⁻¹).

-

-

Isolation: Remove the DCE solvent and excess oxalyl chloride under reduced pressure. The resulting crude oil can be purified by vacuum distillation or, preferably, used immediately in situ as a stock solution to prevent degradation.

Mechanistic Reactivity and Orthogonal Applications

The acyl isocyanate moiety is an exceptionally "hard" electrophile. It undergoes rapid nucleophilic addition with amines and alcohols, and participates in unique cycloaddition reactions with imines to form 1,3-diazetidinones .

Fig 2. Divergent reactivity pathways of Thiophene-2-carbonyl isocyanate in medicinal chemistry.

Strategic Utility in Drug Development

In drug discovery, the thiophene ring acts as a π-excessive bioisostere for benzene, often improving metabolic stability and altering lipophilicity. When coupled with amines, thiophene-2-carbonyl isocyanate yields N-acylureas . This motif is a highly prioritized pharmacophore capable of forming robust bidentate hydrogen bonds with kinase hinge regions and bacterial enzyme active sites .

Protocol 2: Synthesis of N-Acylureas for High-Throughput Screening

-

Preparation: Dissolve the target primary or secondary amine (5.0 mmol, 1.0 eq) in 15 mL of anhydrous Tetrahydrofuran (THF) under an Argon atmosphere.

-

Coupling: Cool the solution to 0 °C. Add a pre-titrated solution of thiophene-2-carbonyl isocyanate (5.25 mmol, 1.05 eq) in THF dropwise over 10 minutes.

-

Causality: The slight stoichiometric excess of the isocyanate accounts for trace moisture. Cooling to 0 °C suppresses the thermodynamic dimerization of the isocyanate, ensuring kinetic control over the nucleophilic addition.

-

-

Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 1.5 hours.

-

Self-Validation (IPC): Analyze a micro-aliquot via LC-MS. The protocol is validated when the UV trace shows complete consumption of the starting amine and the emergence of a new peak corresponding to the [M+H]+ mass of the target N-acylurea.

-

Isolation: Concentrate the mixture to 5 mL under reduced pressure. Induce precipitation by adding 20 mL of cold diethyl ether. Filter the resulting solid and dry under a high vacuum.

-

Structural Confirmation: Perform ¹H NMR in DMSO-d₆.

-

Validation Step: The formation of the acylurea linkage is definitively confirmed by the presence of two distinct, highly deshielded N-H protons appearing as broad singlets between 8.5 ppm and 11.0 ppm . This deshielding is caused by the strong electron-withdrawing nature of the adjacent carbonyl groups.

-

Conclusion

Thiophene-2-carbonyl isocyanate is an indispensable reagent for the modern medicinal chemist. By strictly adhering to anhydrous techniques and leveraging the thermodynamic principles of oxalyl chloride-mediated synthesis, researchers can reliably generate this intermediate. Its subsequent orthogonal reactivity allows for the rapid diversification of compound libraries, particularly in the installation of the highly prized N-acylurea pharmacophore.

References

- U.S. Patent 5,386,057. "Process for the preparation of acyl isocyanates". Google Patents.

-

National Institutes of Health (PMC). "pHP-Tethered N-Acyl Carbamate: A Photocage for Nicotinamide". NIH. Available at:[Link]

-

MDPI. "Biological Applications of Thiourea Derivatives: Detailed Review". International Journal of Molecular Sciences. Available at:[Link]

-

ETH Zurich Research Collection. "Experimental and Theoretical Studies on the Reactions of Aliphatic Imines with Isocyanates". ETH Zurich. Available at:[Link]

Technical Whitepaper: Stability Profile and Synthetic Utility of Thiophene-2-carbonyl Isocyanate

Executive Summary

Thiophene-2-carbonyl isocyanate (TCI) represents a specialized class of "acyl isocyanates" (

This guide provides a rigorous technical framework for researchers utilizing TCI. It moves beyond standard safety data sheets to address the causality of its instability , providing self-validating protocols for synthesis, storage, and nucleophilic trapping.

Part 1: Chemical Architecture & Reactivity Principles

The Acyl Isocyanate Effect

The reactivity of TCI is governed by the electron-withdrawing nature of the carbonyl group attached to the nitrogen. In standard isocyanates, the carbon atom of the

Key Consequence: TCI reacts with weak nucleophiles (e.g., poor nucleophilic anilines, hindered alcohols) that would otherwise require catalysis with standard isocyanates.

Resonance and Electrophilicity Diagram

The following diagram illustrates the electronic activation that distinguishes TCI from standard isocyanates.

Figure 1: Electronic activation mechanism of Thiophene-2-carbonyl isocyanate.

Part 2: Stability Profile & The "Self-Validating" Handling System

Stability Data and Degradation Pathways

TCI is thermodynamically unstable toward hydrolysis and dimerization. Unlike aryl isocyanates which hydrolyze to amines, acyl isocyanates hydrolyze to amides .

| Parameter | Characteristic | Implication for Protocol |

| Moisture Sensitivity | Extreme | Hydrolysis yields Thiophene-2-carboxamide + |

| Thermal Stability | Moderate (< 80°C) | Prone to dimerization or polymerization upon prolonged heating. |

| Storage | -20°C, Inert Gas | Must be stored under Argon/Nitrogen; solutions degrade within hours at RT. |

| Lachrymator | High | Potent irritant; handle strictly in a fume hood. |

The Self-Validating Protocol (SVP)

To ensure data integrity, researchers must treat TCI as a transient species. Do not assume commercial purity. Follow this SVP:

-

Solvent Verification: All solvents (DCM, THF, Toluene) must be dried to <50 ppm water (Karl Fischer validation) before contact with TCI.

-

In-Situ Generation Preferred: Due to isolation difficulties, generating TCI in situ and reacting immediately is the gold standard for yield reproducibility.

-

The IR Checkpoint (Critical): Before adding your nucleophile, spot-check the reaction mixture via FT-IR.

-

Target Signal: Strong absorption at ~2240 cm⁻¹ (Isocyanate stretch).

-

Failure Signal: Disappearance of 2240 cm⁻¹ and appearance of ~1660 cm⁻¹ (Amide carbonyl) indicates hydrolysis.

-

Part 3: Synthetic Protocols

Synthesis via Oxalyl Chloride (The Speziale Method)

This is the most scalable and reliable method for generating TCI, avoiding the explosion risks associated with acyl azides (Curtius rearrangement).

Reagents:

-

Thiophene-2-carboxamide (1.0 equiv)

-

Oxalyl Chloride (1.2 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.

Protocol:

-

Suspend thiophene-2-carboxamide in dry DCE under Nitrogen.

-

Add oxalyl chloride dropwise at 0°C.

-

Allow to warm to room temperature, then reflux (if using DCE) or stir at RT (if DCM) until HCl evolution ceases (approx. 2-4 hours).

-

Validation: Aliquot for IR. Confirm peak at ~2240 cm⁻¹.

-

Usage: Use this solution directly for the next step. If isolation is required, remove solvent under reduced pressure strictly excluding moisture.[2]

Downstream Derivatization Workflow

The following workflow details the conversion of TCI into high-value medicinal chemistry scaffolds (Acyl Ureas and Carbamates).

Figure 2: Synthesis and derivatization workflow for TCI.

Part 4: Applications in Medicinal Chemistry[4][5][6]

The "Rivaroxaban-Like" Linkage

TCI is a bioisosteric precursor often used to generate acyl urea linkages found in antithrombotic agents. While Rivaroxaban itself uses a specific chlorothiophene precursor, the TCI scaffold allows for the rapid library generation of N-acyl urea analogs .

-

Mechanism: The reaction of TCI with a secondary amine (e.g., morpholine derivative) yields the acyl urea in a single step, avoiding the need for peptide coupling reagents which can be difficult to purify.

Heterocycle Construction

TCI serves as a 1,3-dipole equivalent in cycloaddition reactions.

-

Oxazinones: Reaction with 1,3-dicarbonyls.

-

Pyrimidinediones: Reaction with enamines.

References

-

Speziale, A. J., Smith, L. R., & Fedder, J. E. (1965).[3] The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. Journal of Organic Chemistry, 30(12), 4306–4307. Link

-

BenchChem. (2025).[4] An In-depth Technical Guide to the Reactivity of Butanoyl Azide with Nucleophiles (Acyl Isocyanate Context). BenchChem Technical Guides. Link

-

Salatelli, E., & Zanirato, P. (2002). The conversion of furan-, thiophene- and selenophene-2-carbonyl azides into isocyanates: A DSC analysis. Arkivoc, 2002(11), 6-16. Link

-

Organic Syntheses. (1969).

-Chloroacetyl Isocyanate (General Acyl Isocyanate Protocol).[2] Organic Syntheses, Coll.[2] Vol. 5, p. 204. Link -

World Intellectual Property Organization. (2016). Processes for the preparation of 2-thiophenecarbonyl chloride (Precursor Chemistry). WO2016161063A1. Link

Sources

Thiophene-2-carbonyl isocyanate reaction mechanism with nucleophiles

Thiophene-2-Carbonyl Isocyanate: Mechanistic Pathways and Protocols for Nucleophilic Addition

Executive Summary

Thiophene-2-carbonyl isocyanate (TCI, CAS 4753-94-0) is a highly reactive, bifunctional electrophile widely utilized in medicinal chemistry and materials science to install the thiophene-2-carboxamide pharmacophore[1]. Because acyl isocyanates possess two distinct electrophilic centers—the carbonyl carbon and the isocyanate carbon—understanding the regioselectivity and kinetics of nucleophilic attack is paramount for designing robust synthetic routes. This technical guide elucidates the mechanistic causality, quantitative reactivity profiles, and self-validating protocols for reacting TCI with diverse nucleophiles.

Electronic Topography and Regioselectivity

In TCI, the isocyanate group (–N=C=O) is directly conjugated with the thiophene-2-carbonyl moiety. The electron-withdrawing nature of the acyl group significantly enhances the electrophilicity of the isocyanate carbon by pulling electron density away from the cumulative double bonds[2].

While standard nucleophilic acyl substitution typically occurs at the carbonyl carbon via a tetrahedral intermediate[3], the cumulative double bonds of the isocyanate group present a kinetically favored site for nucleophilic attack. The lowest unoccupied molecular orbital (LUMO) is predominantly localized on the central isocyanate carbon. Consequently, heteroatom nucleophiles (amines, alcohols, thiols) exclusively attack the isocyanate carbon, yielding acyl ureas, acyl carbamates, and acyl thiocarbamates, respectively.

The Nucleophilic Addition Mechanism

The reaction between TCI and a nucleophile (Nu–H) proceeds via an addition-proton transfer mechanism, bypassing the tetrahedral intermediate characteristic of standard acyl substitution[2].

-

Step 1: Nucleophilic Attack: The nucleophile's lone pair attacks the sp-hybridized isocyanate carbon. The electron density shifts onto the adjacent nitrogen atom, which is stabilized by the adjacent electron-withdrawing thiophene-2-carbonyl group.

-

Step 2: Zwitterionic Intermediate Formation: This attack generates a transient zwitterionic intermediate. The negative charge on the nitrogen is highly delocalized through resonance into the acyl carbonyl oxygen, forming an enolate-like structure.

-

Step 3: Proton Transfer and Tautomerization: A rapid, often solvent-assisted or intermolecular proton transfer occurs from the nucleophilic heteroatom to the nitrogen, yielding the stable neutral product[2].

Mechanistic pathway of TCI nucleophilic addition highlighting the zwitterionic intermediate.

Quantitative Reactivity Matrix

The reactivity of TCI is highly dependent on the nucleophilicity of the incoming species. The table below summarizes the kinetic profiles and expected yields for various nucleophile classes reacting with TCI.

| Nucleophile Class | Representative Reagent | Reaction Temp | Time | Expected Yield | Product Class |

| Primary Aliphatic Amine | Benzylamine | 0 °C to RT | 1–2 h | 85–95% | Acyl Urea |

| Secondary Amine | Morpholine | 0 °C to RT | 1–2 h | 80–90% | Acyl Urea |

| Primary Alcohol | Ethanol | RT to 40 °C | 4–6 h | 70–85% | Acyl Carbamate |

| Phenol | Phenol | 60 °C (or base cat.) | 8–12 h | 60–75% | Acyl Carbamate |

| Thiol | Benzyl Mercaptan | RT (base cat.) | 2–4 h | 75–85% | Acyl Thiocarbamate |

Self-Validating Experimental Protocol: Synthesis of Thiophene-2-Carbonyl Ureas

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Every step includes a causal explanation for the specific conditions chosen.

Causality & System Design:

-

Moisture Exclusion: TCI reacts rapidly with trace water to form thiophene-2-carboxamide and CO₂. Absolute anhydrous conditions are non-negotiable to prevent yield degradation.

-

Thermal Control: The addition of amines to acyl isocyanates is highly exothermic. Conducting the addition at 0 °C prevents localized heating, which can drive the dimerization of TCI or promote unwanted side reactions.

Step-by-Step Methodology:

-

System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with inert gas (N₂ or Argon) for 15 minutes.

-

Nucleophile Dissolution: Dissolve the nucleophile (1.0 equiv, e.g., an amine) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to achieve a 0.2 M concentration.

-

Thermal Equilibration: Submerge the reaction vessel in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

-

TCI Addition: Draw TCI (1.05 equiv)[1] into a dry, gas-tight syringe. Add the TCI dropwise to the stirred nucleophile solution over 5–10 minutes. Validation Check: A slight exotherm should be observed; the reaction mixture may transiently change color depending on the amine.

-

Reaction Maturation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2 hours.

-

In-Process Control (IPC): Withdraw a 10 µL aliquot, quench in methanol, and analyze via TLC (Hexanes/EtOAc) or LC-MS. Validation Check: Complete consumption of the amine and the absence of the highly reactive TCI peak confirms reaction completion.

-

Isolation: If the acyl urea precipitates (common in non-polar solvents), collect the solid via vacuum filtration and wash with cold hexanes. Otherwise, concentrate the mixture under reduced pressure and purify via flash column chromatography.

Step-by-step self-validating workflow for the synthesis of acyl ureas from TCI.

References[1] thiophene-2-carbonyl isocyanate | 4753-94-0 - Sigma-Aldrich. sigmaaldrich.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLXIDdw0LcOwKECkLJ0ua0NABdWwylGm9f1pxjtbmDJipHHJ071gj5XG2WIaEK-RaRUX-eXjDypniYW4LYVkp0WdpyTE5tzXZv7kzE0OfNECFtM2bJuMjkH09WCM-UuAL72vrZ3HqbnOiOl_iXLPLG14rIzkuEXBraxLuP0tnQbWx8mg4RMw==[2] Isocyanate-based multicomponent reactions - PMC - NIH. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTcAg4LUvXtWjgWCHZ2Sb77noIXqZreODYtdaaZRva_SmJeAZTJqhl_OT2n60KFWgXlg-k5fv7DM0UWA6FDarvLXksycupp4SAX9-2KfG3cUFtRTlDkW-ma3wzTBzze7k4UwjkFEb67zH9JBn9[3] 4.5: Nucleophilic acyl substitution reactions - Chemistry LibreTexts. libretexts.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtcDkdvDBHCa3rq3-VmcK7Cwfub9URUOcSkoyCXar2PKfEoyYbDs-LlcLXY4J_o4-QtP6yvTLRh2DnM_GuBqpxTfe51Z35A9HgQOnsJRlM0eTz7SBQBeIAk62O8EjCeror_lILaAKd6HS1mSOJTWNQWZssJGof6M3Iml5BUQb5dwY9IzkE-CGd8RPQ5swWQupIbYmi6Jh2cQs1nJmN4Qg9gSMN_TFO__sJ2lbLS_7d-UstAMp_6WsW4Ilr9nI2eGQpgm47J-ga8AfVnzcX49u_IrqmuMy-Knhqv-z9svYqC_SbwdsT-XFB5h24-O8ObZ9MuZHK

Sources

Thiophene-2-carbonyl isocyanate (CAS 4753-94-0): A Mechanistic and Practical Guide to Acyl Isocyanate Chemistry

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

Thiophene-2-carbonyl isocyanate (CAS 4753-94-0) is a highly reactive, bifunctional electrophilic building block utilized extensively in organic synthesis and medicinal chemistry. As an acyl isocyanate, it exhibits significantly enhanced reactivity compared to standard alkyl or aryl isocyanates. This whitepaper provides an in-depth mechanistic analysis of its reactivity, field-proven protocols for synthesizing complex heterocycles and peptidomimetics, and self-validating analytical workflows to ensure experimental integrity.

Physicochemical Profiling

Understanding the fundamental properties of Thiophene-2-carbonyl isocyanate is critical for predicting its behavior in various solvent systems and designing appropriate handling procedures[1, 2].

| Property | Value / Description |

| Chemical Name | Thiophene-2-carbonyl isocyanate |

| CAS Number | 4753-94-0 |

| Linear Formula | C₆H₃NO₂S |

| Monoisotopic Mass | 152.98845 Da |

| InChIKey | AGXGGAVHNIUTIJ-UHFFFAOYSA-N |

| Structural Class | Acyl isocyanate / Heteroaromatic |

| Reactivity Profile | Highly moisture-sensitive; reacts violently with strong nucleophiles |

| Primary Use Cases | Synthesis of |

Mechanistic Reactivity & Causality

The synthetic utility of Thiophene-2-carbonyl isocyanate stems from the electronic environment surrounding the isocyanate group.

Causality of Enhanced Electrophilicity

In standard isocyanates (

Practical Implication: Because of this extreme electrophilicity, Thiophene-2-carbonyl isocyanate reacts instantaneously and quantitatively with nucleophiles (such as amines, alcohols, and thiols) without the need for transition metal catalysts (e.g., dibutyltin dilaurate), which are typically required for standard isocyanate-alcohol reactions [3].

The Reaction Pathway

When a nucleophile attacks the isocyanate carbon, a tetrahedral-like intermediate is formed. The negative charge is stabilized by delocalization across the acyl-isocyanate

Figure 1: Mechanistic pathway of Thiophene-2-carbonyl isocyanate reacting with nucleophiles.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . By integrating real-time Fourier-Transform Infrared (FTIR) spectroscopy, the chemist can confirm reaction progression without relying solely on downstream LC-MS or NMR, preventing wasted time on failed intermediate steps [3].

Protocol A: Synthesis of -(Thiophene-2-carbonyl) Ureas

This protocol describes the coupling of Thiophene-2-carbonyl isocyanate with a primary or secondary amine.

Rationale for Experimental Choices:

-

Anhydrous Conditions: Acyl isocyanates react rapidly with ambient moisture to form unstable carbamic acids, which decarboxylate into thiophene-2-carboxamide. Strict Schlenk techniques are mandatory.

-

Temperature Control (0 °C): The reaction with amines is highly exothermic. Cooling prevents localized boiling of the solvent and suppresses side reactions (e.g., biuret formation).

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

-

Solvent & Reagent Loading: Inject 10 mL of anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Add 1.0 mmol of Thiophene-2-carbonyl isocyanate.

-

Initial Validation (IR Baseline): Extract a 10

L aliquot and analyze via ATR-FTIR. Validation Check: Confirm the presence of a sharp, intense asymmetric stretching band at ~2240–2270 cm⁻¹ (characteristic of the -

Nucleophile Addition: Cool the flask to 0 °C in an ice bath. Dissolve 1.05 mmol of the target amine in 2 mL of anhydrous DCM and add dropwise over 5 minutes.

-

Reaction Monitoring: Stir for 15 minutes at 0 °C, then allow to warm to room temperature.

-

Final Validation (IR Confirmation): Extract another aliquot for FTIR. Validation Check: The reaction is complete when the isocyanate band at ~2250 cm⁻¹ completely disappears, replaced by a broad

stretch (~3200–3400 cm⁻¹) and dual carbonyl peaks (~1680 cm⁻¹ and ~1650 cm⁻¹) corresponding to the acyl urea system. -

Workup: Evaporate the solvent under reduced pressure. The resulting solid is typically of high purity but can be recrystallized from ethanol/water if necessary.

Protocol B: Synthesis of -(Thiophene-2-carbonyl) Carbamates

Alcohols are less nucleophilic than amines; therefore, the reaction kinetics are slightly slower.

Step-by-Step Methodology:

-

Preparation: Setup as in Protocol A, utilizing anhydrous toluene or THF as the solvent.

-

Addition: Add 1.0 mmol of Thiophene-2-carbonyl isocyanate to the solvent. Add 1.0 mmol of the target alcohol. (Note: For sterically hindered tertiary alcohols, a mild base like pyridine (0.1 eq) can be added to facilitate proton transfer, though it is often unnecessary due to the high reactivity of the acyl isocyanate).

-

Heating (Conditional): Stir at room temperature for 2 hours. If ATR-FTIR monitoring shows a persistent

band at ~2250 cm⁻¹, warm the reaction to 50 °C until the band vanishes. -

Workup: Wash the organic layer with 0.1 M HCl (to remove any pyridine if used), followed by brine. Dry over anhydrous

, filter, and concentrate in vacuo.

Figure 2: Self-validating FTIR workflow for acyl isocyanate reactions.

Storage and Handling Integrity

Due to the extreme electrophilicity of the acyl isocyanate moiety, Thiophene-2-carbonyl isocyanate is highly susceptible to degradation [4].

-

Storage: Must be stored at 2–8 °C under an inert atmosphere (Argon or Nitrogen).

-

Degradation Pathway: Exposure to atmospheric moisture leads to hydrolysis. The water molecule attacks the isocyanate, forming a carbamic acid intermediate that rapidly undergoes decarboxylation (releasing

gas) to yield thiophene-2-carboxamide. -

Visual Inspection: A pristine bottle should contain a clear liquid or low-melting solid. The presence of significant white, insoluble crystalline powder (the carboxamide byproduct) or pressure build-up (from

) indicates compromised reagent integrity.

References

Introduction: The Significance of Thiophene-2-carbonyl Isocyanate in Modern Chemistry

An In-depth Technical Guide to the Synthesis of Thiophene-2-carbonyl Isocyanate for Researchers and Drug Development Professionals

Thiophene-2-carbonyl isocyanate is a highly reactive and versatile chemical intermediate of significant interest to researchers and professionals in drug development and materials science. Its unique chemical structure, combining the aromatic thiophene ring with the reactive isocyanate group, makes it a valuable building block for the synthesis of a wide array of complex organic molecules. The thiophene moiety is a well-recognized pharmacophore present in numerous approved drugs, valued for its ability to modulate biological activity.[1][2] The isocyanate functional group readily reacts with nucleophiles such as amines, alcohols, and water, enabling the construction of ureas, carbamates, and other essential linkages in medicinal chemistry.[3][4] This guide provides a comprehensive overview of the primary synthetic routes to Thiophene-2-carbonyl isocyanate, detailing the starting materials, reaction mechanisms, and experimental considerations to empower scientists in their research and development endeavors.

Synthetic Strategies: Pathways to Thiophene-2-carbonyl Isocyanate

The synthesis of Thiophene-2-carbonyl isocyanate can be approached from several key starting materials. The choice of synthetic route often depends on the availability and cost of the precursors, desired scale of the reaction, and tolerance for specific reaction conditions. The most common and well-established methods proceed through the formation of a Thiophene-2-carbonyl derivative, which is then converted to the target isocyanate.

Route 1: The Curtius Rearrangement of Thiophene-2-carbonyl Azide

The Curtius rearrangement is a classic and reliable method for converting acyl azides into isocyanates.[3][5] This thermal or photochemical reaction proceeds with the loss of nitrogen gas and the migration of the thiophene group to the nitrogen atom, forming the desired isocyanate.[3][6] The key precursor for this route is Thiophene-2-carbonyl azide, which is typically synthesized from Thiophene-2-carbonyl chloride.

A common precursor for Thiophene-2-carbonyl chloride is Thiophene-2-carboxylic acid.[7] This can be prepared through the oxidation of commercially available 2-acetylthiophene or thiophene-2-carboxaldehyde.[7][8]

Thiophene-2-carboxylic acid can be converted to Thiophene-2-carbonyl chloride using standard chlorinating agents. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF).[9]

Experimental Protocol: Synthesis of Thiophene-2-carbonyl Chloride from Thiophene-2-carboxylic Acid [9]

-

To a solution of 2-thiophenecarboxylic acid in a suitable solvent (e.g., ethyl acetate), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride to the reaction mixture while stirring. The reaction is typically exothermic and releases sulfur dioxide and hydrogen chloride gas.

-

Heat the reaction mixture to ensure complete conversion.

-

Monitor the reaction progress by a suitable analytical method (e.g., GC/MS) until the starting material is consumed.

-

Isolate the product, 2-thiophenecarbonyl chloride, by distillation under reduced pressure.

Thiophene-2-carbonyl chloride is then reacted with an azide salt, such as sodium azide, to form Thiophene-2-carbonyl azide. This intermediate is often not isolated due to its potentially explosive nature and is typically generated and used in situ. Subsequent heating of the Thiophene-2-carbonyl azide solution induces the Curtius rearrangement, yielding Thiophene-2-carbonyl isocyanate.[4]

Experimental Protocol: Synthesis of Thiophene-2-carbonyl Isocyanate via Curtius Rearrangement [4][10]

-

Dissolve Thiophene-2-carbonyl chloride in an inert, anhydrous solvent (e.g., toluene or benzene).

-

Carefully add a stoichiometric amount of sodium azide. The reaction is typically stirred at room temperature.

-

After the formation of the acyl azide is complete (as monitored by IR spectroscopy, observing the characteristic azide peak), gently heat the reaction mixture.

-

The evolution of nitrogen gas indicates the progress of the Curtius rearrangement.

-

Continue heating until the azide peak in the IR spectrum disappears and the isocyanate peak appears.

-

The resulting solution of Thiophene-2-carbonyl isocyanate can be used directly for subsequent reactions.

Figure 1: Synthetic pathway to Thiophene-2-carbonyl isocyanate via the Curtius rearrangement.

Route 2: Synthesis from Thiophene via Chlorosulfonyl Isocyanate

An alternative and highly regioselective route starts directly from thiophene. This method utilizes chlorosulfonyl isocyanate (CSI) to introduce the carbonyl and isocyanate functionalities in a stepwise manner.

Thiophene reacts with chlorosulfonyl isocyanate in an organic solvent to produce (thiophene-2-carbonyl)sulfamoyl chloride.[11][12] This reaction exhibits high selectivity for the 2-position of the thiophene ring.[11] The reaction can be carried out under various temperature conditions, from -20°C to 100°C.[11][12]

Experimental Protocol: Synthesis of (Thiophene-2-carbonyl)sulfamoyl chloride [11]

-

Dissolve thiophene in an appropriate organic solvent, such as dibutyl ether.

-

Separately, prepare a solution of chlorosulfonyl isocyanate in the same solvent.

-

Add the thiophene solution dropwise to the chlorosulfonyl isocyanate solution, maintaining a molar excess of CSI.

-

The reaction mixture may form a precipitate of the product.

-

The resulting (thiophene-2-carbonyl)sulfamoyl chloride can be carried forward to the next step.

The intermediate, (thiophene-2-carbonyl)sulfamoyl chloride, can be hydrolyzed under acidic conditions to yield Thiophene-2-carboxylic acid.[11][12] Alternatively, hydrolysis with water can produce Thiophene-2-carboxamide.[11][13]

If Thiophene-2-carboxylic acid is produced, it can be converted to Thiophene-2-carbonyl isocyanate following the procedures outlined in Route 1 (conversion to the acyl chloride, then to the acyl azide, followed by the Curtius rearrangement). If Thiophene-2-carboxamide is formed, alternative synthetic transformations would be required to reach the target isocyanate.

Figure 2: Synthetic pathway starting from thiophene and chlorosulfonyl isocyanate.

Comparison of Synthetic Routes

| Feature | Route 1: Curtius Rearrangement | Route 2: From Thiophene via CSI |

| Starting Material | Thiophene-2-carboxylic acid or its derivatives | Thiophene |

| Key Reagents | Thionyl chloride, Sodium azide | Chlorosulfonyl isocyanate |

| Key Intermediate | Thiophene-2-carbonyl azide | (Thiophene-2-carbonyl)sulfamoyl chloride |

| Advantages | Well-established, reliable, versatile for various acyl chlorides. | High regioselectivity for the 2-position of thiophene. |

| Disadvantages | Use of potentially explosive azide intermediates. | Requires handling of highly reactive and corrosive chlorosulfonyl isocyanate. |

Safety Considerations

Both synthetic routes involve hazardous materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Thionyl chloride is corrosive and reacts violently with water.

-

Sodium azide is highly toxic and can form explosive heavy metal azides.

-

Acyl azides are potentially explosive and should be handled with care, avoiding heat and shock.

-

Chlorosulfonyl isocyanate is a highly reactive, corrosive, and moisture-sensitive reagent.

Conclusion

The synthesis of Thiophene-2-carbonyl isocyanate is achievable through well-documented chemical transformations. The choice between the Curtius rearrangement of Thiophene-2-carbonyl azide and the route commencing with the reaction of thiophene with chlorosulfonyl isocyanate will depend on the specific needs and capabilities of the research laboratory. By understanding the underlying chemistry and adhering to strict safety protocols, researchers can effectively synthesize this valuable intermediate for their applications in drug discovery and materials science.

References

- Processes for the preparation of 2-thiophenecarbonyl chloride. (n.d.). Google Patents.

-

Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates: Multicomponent Synthesis of 2,2'-Bifurans and 2-(Thiophen-2-yl)furans. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

- Processes for the preparation of 2-thiophenecarbonyl chloride. (n.d.). Google Patents.

-

Curtius rearrangement. (2023, November 28). In Wikipedia. Retrieved February 29, 2024, from [Link]

-

Curtius Rearrangement. (2025, June 17). Chemistry Steps. Retrieved February 29, 2024, from [Link]

-

Curtius Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved February 29, 2024, from [Link]

-

Thiophene-2-carboxylic acid. (2023, April 29). In Wikipedia. Retrieved February 29, 2024, from [Link]

-

Odeh, J. (2024, August 27). Redefining the Scope of the Curtius Reaction via a Dehomologation of C. Seton Hall University Dissertations and Theses (ETDs). Retrieved February 29, 2024, from [Link]

-

A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. (n.d.). De Gruyter. Retrieved February 29, 2024, from [Link]

-

2-Thiophenecarboxylic acid, 3-(isocyanatosulfonyl)-, methyl ester. (n.d.). PubChem. Retrieved February 29, 2024, from [Link]

-

A New Thiophene Synthesis and its Synthetic Applications. (n.d.). Scilit. Retrieved February 29, 2024, from [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2007, September 4). Beilstein Journals. Retrieved February 29, 2024, from [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]

-

Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. (n.d.). Semantic Scholar. Retrieved February 29, 2024, from [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2007, September 4). Beilstein Journals. Retrieved February 29, 2024, from [Link]

-

2-Thiophenecarboxamide. (n.d.). PubChem. Retrieved February 29, 2024, from [Link]

-

Thiophene-2-carboxaldehyde. (n.d.). Atul Ltd. Retrieved February 29, 2024, from [Link]

Sources

- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. Curtius Rearrangement [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 7. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 8. Thiophene-2-carboxaldehyde | CAS No. 98-03-3 | Atul Ltd [atul.co.in]

- 9. 2-Thiophenecarbonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

- 11. WO2016161063A1 - Processes for the preparation of 2-thiophenecarbonyl chloride - Google Patents [patents.google.com]

- 12. US20180162830A1 - Processes for the preparation of 2-thiophenecarbonyl chloride - Google Patents [patents.google.com]

- 13. 2-Thiophenecarboxamide | C5H5NOS | CID 22063 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Thiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials science, prized for their diverse pharmacological activities and unique electronic properties. The functionalization of the thiophene ring, primarily through electrophilic substitution, is a critical step in the synthesis of novel therapeutic agents and advanced materials. This guide provides a comprehensive exploration of the electrophilic substitution reactions of thiophene derivatives, delving into the core principles of reactivity, regioselectivity, and the influence of substituents. Detailed mechanistic insights and field-proven experimental protocols are presented to empower researchers in the rational design and execution of synthetic strategies involving this versatile heterocycle.

The Thiophene Ring: An Electron-Rich Aromatic System Primed for Electrophilic Attack

Thiophene is a five-membered heterocyclic compound containing a sulfur atom, which imparts a significant degree of aromaticity to the ring. This aromatic character arises from the delocalization of six π-electrons over the five-membered ring; four electrons originate from the two carbon-carbon double bonds, and two are contributed by a lone pair on the sulfur atom.

However, the aromatic stabilization energy of thiophene is less than that of benzene. This lower resonance energy means that the aromatic system is more easily disrupted. Consequently, thiophene is significantly more reactive than benzene towards electrophiles, with halogenation of thiophene proceeding approximately 10⁸ times faster than that of benzene at room temperature. The electron-rich nature of the thiophene ring makes it highly susceptible to attack by electron-deficient species (electrophiles).

The order of reactivity among common five-membered aromatic heterocycles in electrophilic substitution is generally pyrrole > furan > thiophene > benzene. This trend is influenced by the electronegativity of the heteroatom and its ability to donate its lone pair of electrons to the aromatic system.

The Mechanism and Regioselectivity of Electrophilic Substitution

The electrophilic substitution reaction in thiophene proceeds through a two-step addition-elimination mechanism, analogous to that of benzene. The process begins with the attack of an electrophile on the π-electron system of the thiophene ring, leading to the formation of a positively charged resonance-stabilized intermediate known as the sigma complex or Wheland intermediate. In the second step, a proton is eliminated from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the substituted thiophene product.

Caption: General mechanism of electrophilic substitution on the thiophene ring.

A critical aspect of electrophilic substitution on thiophene is its pronounced regioselectivity. Substitution occurs preferentially at the C2 (α) position rather than the C3 (β) position. This preference is a direct consequence of the greater stability of the sigma complex formed during attack at the C2 position.

Attack at the C2 position allows for the positive charge to be delocalized over three resonance structures, including one where the charge is stabilized by the lone pair of the sulfur atom. In contrast, attack at the C3 position results in a sigma complex that is stabilized by only two resonance structures, and the sulfur atom is less effective at delocalizing the positive charge. The greater number of resonance contributors for the C2-attack intermediate indicates a lower activation energy for its formation, making this pathway kinetically favored.

Caption: Comparison of intermediates for electrophilic attack at C2 and C3.

The Influence of Substituents on Reactivity and Regioselectivity

The presence of a substituent on the thiophene ring significantly influences the rate and orientation of subsequent electrophilic substitution reactions. These effects can be broadly categorized as activating or deactivating, and they dictate the position of the incoming electrophile.

Activating Groups

Electron-donating groups (EDGs), such as alkyl, hydroxyl, and amino groups, activate the thiophene ring towards electrophilic attack. They increase the electron density of the ring, making it more nucleophilic.

-

2-Substituted Thiophenes with EDGs: An electron-donating group at the C2 position directs the incoming electrophile primarily to the C5 position. The C3 position is less favored due to steric hindrance and less effective resonance stabilization.

-

3-Substituted Thiophenes with EDGs: An electron-donating group at the C3 position directs the incoming electrophile to the C2 position. The C5 position is also activated, but to a lesser extent.

Deactivating Groups

Electron-withdrawing groups (EWGs), such as nitro, cyano, and acyl groups, deactivate the thiophene ring towards electrophilic attack. They decrease the electron density of the ring, making it less nucleophilic.

-

2-Substituted Thiophenes with EWGs: An electron-withdrawing group at the C2 position directs the incoming electrophile to the C4 and C5 positions. The C5 position is generally favored.

-

3-Substituted Thiophenes with EWGs: An electron-withdrawing group at the C3 position directs the incoming electrophile to the C5 position. In some cases, particularly with strongly deactivating groups, the reaction may be directed to the benzene ring in fused systems like benzo[b]thiophene.

Key Electrophilic Substitution Reactions of Thiophene Derivatives

A variety of electrophilic substitution reactions are routinely employed to functionalize the thiophene ring. The choice of reagents and reaction conditions is crucial for achieving high yields and desired regioselectivity.

Halogenation

Halogenation of thiophene is a facile reaction that can occur rapidly even at low temperatures.

-

Chlorination: The use of sulfuryl chloride in a polar solvent can lead to the selective formation of 2-chlorothiophene. Other chlorinating agents like benzeneseleninyl chloride in the presence of aluminum chloride have also been used effectively.

-

Bromination: N-bromosuccinimide (NBS) is a commonly used reagent for the selective bromination of thiophenes. The reaction of thiophene with bromine in acetic acid yields 2-bromothiophene.

-

Iodination: N-iodosuccinimide (NIS) in acetic acid is an effective reagent for the iodination of thiophenes. Another method involves the use of iodine in the presence of nitric acid.

| Halogenation Reaction | Reagent(s) | Typical Product(s) | Reference(s) |

| Chlorination | Sulfuryl chloride | 2-Chlorothiophene | |

| Bromination | N-Bromosuccinimide (NBS) | 2-Bromothiophene | |

| Iodination | N-Iodosuccinimide (NIS), Acetic Acid | 2-Iodothiophene |

Protocol for the Bromination of 3-Alkylthiophene:

-

Dissolve the 3-alkylthiophene in a suitable solvent such as acetic acid.

-

Cool the solution to 0°C in an ice bath.

-

Add N-bromosuccinimide portion-wise while maintaining the temperature.

-

Stir the reaction mixture at 0°C for a specified time, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent.

-

Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted bromine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or distillation.

Nitration

The nitration of thiophene requires milder conditions than the nitration of benzene to avoid oxidation and polymerization of the thiophene ring. The use of strong nitrating agents like a mixture of concentrated nitric acid and sulfuric acid can lead to explosive reactions.

A common and effective nitrating agent is acetyl nitrate, prepared in situ from nitric acid and acetic anhydride. This reagent typically yields 2-nitrothiophene as the major product, with a smaller amount of the 3-nitro isomer. Another mild nitrating agent is nitronium tetrafluoroborate.

Protocol for the Nitration of Thiophene:

-

Prepare a solution of acetic anhydride and cool it to a low temperature (e.g., -10°C).

-

Slowly add fuming nitric acid to the cooled acetic anhydride with vigorous stirring to form acetyl nitrate.

-

In a separate flask, dissolve thiophene in acetic anhydride and cool the solution.

-

Add the prepared acetyl nitrate solution dropwise to the thiophene solution, maintaining the low temperature.

-

After the addition is complete, stir the reaction mixture for a few hours at low temperature.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

-

Wash the organic layer with water, a dilute solution of sodium bicarbonate, and brine.

-

Dry the organic layer, filter, and remove the solvent under reduced pressure.

-

Purify the resulting nitrothiophenes by distillation or chromatography.

Sulfonation

Sulfonation of thiophene can be achieved using concentrated sulfuric acid to produce thiophene-2-sulfonic acid. Chlorosulfonation with chlorosulfonic acid can also be employed to introduce a sulfonyl chloride group.

| Sulfonation Reaction | Reagent(s) | Typical Product | Reference(s) |

| Sulfonation | Concentrated H₂SO₄ | Thiophene-2-sulfonic acid | |

| Chlorosulfonation | Chlorosulfonic acid | Thiophene-2-sulfonyl chloride |

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for introducing an acyl group onto the thiophene ring, providing key intermediates for further synthetic transformations. The reaction typically involves an acyl chloride or anhydride and a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃). The acylation of thiophene occurs with high regioselectivity at the C2 position.

In some cases, traditional Lewis acids can be harsh. Milder catalysts like ethylaluminum dichloride (EtAlCl₂) have been used to achieve acylation in a non-acidic medium.

Protocol for the Friedel-Crafts Acylation of Thiophene:

-

Dissolve thiophene and the acyl chloride in a dry, inert solvent like dichloromethane under an inert atmosphere.

-

Cool the solution to 0°C.

-

Add the Lewis acid catalyst (e.g., SnCl₄ or EtAlCl₂) dropwise to the solution while maintaining the temperature.

-

Stir the reaction mixture at 0°C for a few hours.

-

Quench the reaction by carefully adding it to a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with the same solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting acylthiophene by column chromatography or recrystallization.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds, including thiophene. The reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This reaction is highly regioselective for the C2 position of thiophene.

Applications in Drug Development and Materials Science

The electrophilic substitution of thiophene derivatives is a cornerstone of synthetic strategies for a wide array of biologically active molecules and functional materials.

-

Medicinal Chemistry: Thiophene-containing compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The ability to selectively introduce various functional groups onto the thiophene scaffold through electrophilic substitution is crucial for structure-activity relationship (SAR) studies and the optimization of drug candidates.

-

Materials Science: Halogenated thiophenes are important building blocks for the synthesis of conjugated polymers and oligomers used in organic electronics, such as field-effect transistors and solar cells. Electrophilic halogenation provides a direct route to these essential monomers.

Conclusion

The electrophilic substitution reactions of thiophene derivatives are a powerful and versatile tool in organic synthesis. A thorough understanding of the underlying principles of reactivity, regioselectivity, and the influence of substituents is paramount for the successful design and implementation of synthetic routes to novel thiophene-based compounds. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the fields of drug discovery and materials science, enabling the continued exploration and exploitation of the rich chemistry of the thiophene ring.

References

- Chapter 9, thiophene. (n.d.).

- explain electrophilic substitution reaction in thiophene. (2023, December 27). Brainly.in.

- Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Department of Chemistry, Kirikkale University, 71450 Kirikkale, Turkey.

- Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes. (n.d.). Benchchem.

- Difference between tendency of benzene and thiophene to undergo sulfonation. (2018, January 25).

- The electrophilic aromatic substitution reaction rate for thiophene... (n.d.). Study Prep in Pearson+.

- Masih, J., Kesharwani, T., Rodriguez, E., & Phillips, A. M. (n.d.). Synthesis of 3-halobenzo[b]thiophene derivatives via electrophilic cyclization.

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.